Enzyme Inhibition: 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Selectivity Profile
7-Hydroxy-3-methyl-2H-chromen-2-one demonstrates a distinct inhibitory profile against human 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) compared to other coumarin derivatives. In a standardized cellular assay using HeLa cells expressing the human enzyme, 7-hydroxy-3-methyl-2H-chromen-2-one exhibited an IC50 of 1,000 nM [1]. In contrast, the 4-methyl positional isomer, 4-methylumbelliferone (hymecromone), showed a substantially weaker inhibition, with an IC50 of 5,210 nM against the same target under comparable conditions [2]. This represents an approximate 5.2-fold difference in potency, highlighting the critical impact of the methyl group's position on target engagement.
| Evidence Dimension | Inhibitory potency (IC50) against human 17β-HSD3 |
|---|---|
| Target Compound Data | IC50 = 1,000 nM |
| Comparator Or Baseline | 4-Methylumbelliferone (Hymecromone, CAS 90-33-5): IC50 = 5,210 nM |
| Quantified Difference | 5.2-fold greater potency (lower IC50) |
| Conditions | Inhibition of human 17β-HSD3 expressed in HeLa cells. |
Why This Matters
For researchers investigating steroidogenesis or developing 17β-HSD3 inhibitors, the 3-methyl substitution offers a significant, quantifiable advantage in target potency over the more commonly available 4-methyl analog.
- [1] BindingDB: BDBM50305313. 7-hydroxy-3-methyl-2H-chromen-2-one | CHEMBL593424. IC50 = 1.00E+3 nM for human 17beta-HSD3. View Source
- [2] BindingDB: BDBM109753. US8609708, 29. IC50 = 5.21E+3 nM for human CYP2A6-mediated 7-hydroxy coumarin formation. View Source
